molecular formula C22H17ClN2O3S B5960964 N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B5960964
M. Wt: 424.9 g/mol
InChI Key: RVNNOWLPWUHUSX-UHFFFAOYSA-N
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Description

N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a chloromethylphenoxy acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivative compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a wide range of functionalized benzothiazole compounds.

Scientific Research Applications

N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    4-Chlorobenzothiazole: Used in the synthesis of various pharmaceuticals.

    Benzoxazole derivatives: These compounds share similar structural features and biological activities.

Uniqueness

N-[4-(13-Benzothiazol-2-YL)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-10-15(7-9-17(13)23)28-12-21(27)24-14-6-8-16(19(26)11-14)22-25-18-4-2-3-5-20(18)29-22/h2-11,26H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNNOWLPWUHUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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